Isochroman-3-carboxylic acid

Catalog No.
S3066926
CAS No.
1261578-13-5
M.F
C10H10O3
M. Wt
178.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isochroman-3-carboxylic acid

CAS Number

1261578-13-5

Product Name

Isochroman-3-carboxylic acid

IUPAC Name

3,4-dihydro-1H-isochromene-3-carboxylic acid

Molecular Formula

C10H10O3

Molecular Weight

178.187

InChI

InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)

InChI Key

VXXPDVSKXQEYHP-UHFFFAOYSA-N

SMILES

C1C(OCC2=CC=CC=C21)C(=O)O

Solubility

not available

Isochroman-3-carboxylic acid is an organic compound characterized by its unique bicyclic structure, which consists of a fused isochroman ring and a carboxylic acid functional group at the 3-position. Its molecular formula is C10H8O4C_{10}H_{8}O_{4}, and it has a molecular weight of approximately 192.17 g/mol. The compound exhibits properties typical of carboxylic acids, including acidity and the ability to participate in various

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the aromatic ring, often utilizing halogens or nitrating agents.

Major Products Formed

  • From Oxidation: Isochromanones or isochromanaldehydes.
  • From Reduction: Isochroman-3-methanol.
  • From Substitution: Halogenated or nitrated isochroman derivatives.

Isochroman-3-carboxylic acid has garnered attention for its potential biological activities. Compounds containing an isocoumarin or 3,4-dihydroisocoumarin ring structure are involved in various biological processes, including:

  • Antidiabetic Activity: Some derivatives of isochroman-3-carboxylic acid have been evaluated for their ability to inhibit protein tyrosine phosphatase 1B, which is significant in diabetes management .
  • Pharmacological Properties: The compound's structural features suggest potential applications in drug discovery, particularly for conditions influenced by biochemical pathways involving carboxylic acids.

Several synthetic routes exist for the preparation of isochroman-3-carboxylic acid:

  • Electrochemical Cross-Coupling: This method involves the cross-coupling of isochromans with alcohols in the presence of benzoic acid, allowing for mild reaction conditions and scalability.
  • Cyclization of Ynamides: Another approach includes the cyclization of allyl ether-tethered ynamides via a metal-free intramolecular alkoxylation cascade.
  • Traditional Organic Synthesis: Various classical organic synthesis methods can also yield this compound, often involving multi-step reactions that may include oxidation and reduction steps.

Isochroman-3-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for therapeutic uses, particularly in anti-diabetic drugs and other medicinal applications.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, especially those with biological relevance.

Research into the interactions of isochroman-3-carboxylic acid with biomolecules suggests that modifications to its structure can enhance its biological activity and bioavailability. Studies indicate that amino-acid residue modifications are promising strategies for increasing efficacy in therapeutic contexts.

Isochroman-3-carboxylic acid can be compared with several structurally similar compounds:

CompoundStructural DifferencesUnique Properties
Isochroman-1-carboxylic acidCarboxyl group at the 1-positionDifferent reactivity patterns due to position
3,4-DihydroisocoumarinsSaturated ring structureDistinct pharmacological profiles
CoumarinsDifferent ring system (benzopyran)Varied chemical properties and biological activities

Isochroman-3-carboxylic acid stands out due to its specific bicyclic structure and the positioning of the carboxyl group, which influences its chemical reactivity and biological activity compared to its analogs.

XLogP3

1.2

Dates

Modify: 2023-08-18

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